molecular formula C20H22N2O5S B2613293 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid CAS No. 1785763-98-5

5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid

Cat. No. B2613293
CAS RN: 1785763-98-5
M. Wt: 402.47
InChI Key: RTUXVHXJMOABPH-UHFFFAOYSA-N
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Description

5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C20H22N2O5S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-(3,5-dimethoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Surface Analysis

A study by Prabhuswamy et al. (2016) explored a closely related compound, focusing on its synthesis, crystal structure, and surface analysis. This research contributes to understanding the structural properties of similar compounds, potentially aiding in the development of novel materials or pharmaceuticals (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Pharmacological Evaluation

Patel et al. (2013) evaluated new series of Pyrazolines, which are structurally related to the compound . Their study highlights the potential pharmacological applications, particularly in anti-cancer and HIV treatments (Patel, Gor, Patel, Shah, & Maninagar, 2013).

Stereochemical Peculiarities

Borisova et al. (2016) investigated stereochemical aspects of a similar compound. Understanding these properties is crucial for drug design and molecular engineering, as stereochemistry plays a significant role in the biological activity of compounds (Borisova, Toze, Yagafarov, Zubkov, Dorovatovskii, Zubavichus, & Khrustalev, 2016).

Photophysical and Chemosensor Applications

Khan (2020) focused on the synthesis and photophysical properties of Pyrazoline derivatives, highlighting their use as fluorescent chemosensors for metal ions. This research underlines the potential for these compounds in sensor technology and environmental monitoring (Khan, 2020).

Optical Properties for Communication and Data Storage

Mehkoom et al. (2021) examined the linear and nonlinear optical properties of a Pyrazoline derivative. Their findings suggest potential applications in optical switching, communication, and data storage technologies (Mehkoom, Afzal, Ahmad, & Khan, 2021).

Tautomerism in NH-Pyrazoles

Cornago et al. (2009) studied the tautomerism of NH-pyrazoles, which is relevant for understanding the chemical behavior and potential applications of such compounds in various fields, including pharmaceuticals and material science (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

properties

IUPAC Name

5-[5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-26-14-9-13(10-15(11-14)27-2)16-12-17(18-5-4-8-28-18)22(21-16)19(23)6-3-7-20(24)25/h4-5,8-11,17H,3,6-7,12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUXVHXJMOABPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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